molecular formula C10H10N2O2 B2410702 1-ethyl-1H-indazole-3-carboxylic acid CAS No. 127472-41-7

1-ethyl-1H-indazole-3-carboxylic acid

Cat. No.: B2410702
CAS No.: 127472-41-7
M. Wt: 190.202
InChI Key: SLNCETLOKNMOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-indazole-3-carboxylic acid is a chemical compound of significant interest in professional organic synthesis and pharmacological research. It serves as a versatile building block and key intermediate for the preparation of more complex molecules. Its core structure, the indazole scaffold, is frequently explored in medicinal chemistry for its potential biological activity. Researchers utilize this compound in the development of novel substances, including investigations into serotonin receptor antagonists, as indazole-3-carboxylic acid derivatives are known to be studied in this field . The compound's molecular structure features a carboxylic acid functional group, which allows for further chemical modifications, and an ethyl group at the N1 position, which can influence its properties and reactivity. This makes it a valuable precursor for synthesizing various amides, esters, and other derivatives with potential applications in scientific discovery. As with all such compounds, this compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols, as materials like it can be harmful if inhaled, ingested, or upon skin contact .

Properties

IUPAC Name

1-ethylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNCETLOKNMOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves optimized procedures that ensure high yields and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-Ethyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, indazole derivatives are known to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-indazole-3-carboxylic acid is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

1-Ethyl-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an indazole moiety, a bicyclic structure known for its versatility in organic synthesis and biological activity. The molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2} with a molecular weight of 178.20 g/mol. Its structure is characterized by the presence of an ethyl group at the 1-position and a carboxylic acid group at the 3-position of the indazole ring.

Target Kinases:
The primary mechanism of action for this compound involves its interaction with various kinases, notably CHK1 and CHK2. Inhibition of these kinases can disrupt cell cycle progression, leading to apoptosis in cancer cells.

Biochemical Pathways:
The compound is known to influence several biochemical pathways, including those related to cell signaling and metabolic processes. Its ability to modulate kinase activity suggests potential applications in cancer therapy as well as other diseases characterized by dysregulated cell growth .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, one study reported that derivatives with similar structures delayed the growth of cancer xenografts in vivo .

Table 1: Anticancer Activity Data

CompoundIC50 (nM)Cancer TypeReference
This compound15.0FGFR1 Inhibitor
Indazole Derivative X642.1General Cancer
Indazole Derivative Y40.5Specific Cancer Line

Enzymatic Inhibition

The compound has shown promising results as an inhibitor for various enzymes involved in tumor growth and proliferation. For example, it has been identified as a potent FGFR1 inhibitor with an IC50 value of 15 nM .

Case Studies

Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of a series of indazole derivatives, including this compound, in mice models. The results indicated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR revealed that modifications at specific positions on the indazole ring significantly impacted biological activity. For instance, replacing the ethyl group with larger substituents enhanced kinase inhibition but also affected solubility and bioavailability.

Safety Profile and Toxicology

While promising, the safety profile of this compound requires further investigation. Preliminary studies indicate low toxicity levels in animal models; however, comprehensive toxicological assessments are necessary before clinical application .

Future Directions

The ongoing research into this compound suggests several potential avenues:

  • Development of Novel Derivatives: Exploring modifications to enhance efficacy and reduce side effects.
  • Clinical Trials: Initiating trials to evaluate safety and effectiveness in human subjects.
  • Mechanistic Studies: Further elucidating its mechanisms of action at the molecular level.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-ethyl-1H-indazole-3-carboxylic acid, and how can reaction parameters (e.g., solvent, temperature) be optimized?

  • Methodology : Synthesis of analogous indazole carboxylic acids (e.g., 1-methyl derivatives) involves cyclization of hydrazine derivatives with ketones or aldehydes, followed by carboxylation. For example, Rousseau & Lindwall (1950) describe cyclization in ethanol under reflux, with crystallization via slow evaporation of petroleum ether/methanol solutions . For the ethyl variant, substituting ethylating agents (e.g., ethyl bromide) during alkylation steps may be required. Optimization should include monitoring reaction progress via TLC or HPLC, adjusting solvent polarity to improve yield, and characterizing intermediates via 1^1H/13^{13}C NMR.

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the methyl analog, dimerization via O–H⋯O hydrogen bonds between carboxylic acid groups and C–H⋯O interactions were observed, forming inversion dimers . For the ethyl derivative, similar intermolecular interactions are expected, but the ethyl group may introduce steric effects, altering packing motifs. Refinement protocols include riding hydrogen models and data-to-parameter ratios >12:1 to ensure accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodology :

  • NMR : 1^1H NMR should show the ethyl group as a triplet (~1.4 ppm, CH3_3) and quartet (~4.4 ppm, CH2_2), with indazole protons at 7.2–8.3 ppm. The carboxylic proton appears as a broad singlet (~12–14 ppm) .
  • IR : Strong C=O stretch (~1700 cm1^{-1}) and O–H stretch (~2500–3000 cm1^{-1}) confirm the carboxylic acid group.
  • MS : Molecular ion peaks (e.g., [M+H]+^+) should match the molecular weight (C10_{10}H10_{10}N2_2O2_2, MW 190.2).

Q. What protocols ensure purity assessment of this compound, particularly for pharmacological studies?

  • Methodology : Reverse-phase HPLC with UV detection (λ ~254 nm) is standard. Use a C18 column, mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA), and compare retention times against certified standards. Purity ≥98% is typical for research-grade material, as seen in analytical standards for related indazole carboxylates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Methodology : Contradictions often arise from varying alkylation efficiency or side reactions. Systematic analysis includes:

  • Kinetic Studies : Monitor reaction intermediates via in-situ NMR or LC-MS to identify rate-limiting steps.
  • Byproduct Identification : Use high-resolution MS or 1^1H-13^{13}C HSQC to detect impurities (e.g., over-alkylated products).
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution compared to ethanol .

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-withdrawing effect of the indazole ring increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (PCM model) and steric maps (e.g., using PyMol) further refine predictions .

Q. How do substituents on the indazole ring (e.g., nitro, methyl groups) influence the acidity of the carboxylic acid moiety?

  • Methodology : Measure pKa via potentiometric titration or UV-pH spectroscopy. Electron-withdrawing groups (e.g., NO2_2) increase acidity by stabilizing the deprotonated form, while electron-donating groups (e.g., CH3_3) have the opposite effect. Comparative studies on methyl vs. ethyl derivatives suggest alkyl chain length minimally affects pKa (~2.5–3.0) due to inductive effects dominating .

Q. What strategies mitigate crystallization challenges for this compound in polar solvents?

  • Methodology :

  • Seeding : Introduce pre-characterized microcrystals to induce nucleation.
  • Anti-Solvent Diffusion : Gradually add hexane to a methanol solution to reduce solubility.
  • Temperature Ramping : Slow cooling from 60°C to 4°C enhances crystal growth. SC-XRD data for methyl analogs show hydrogen-bonded dimers as key nuclei .

Safety and Handling

  • Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential irritancy (analogous to indazole-3-carboxylic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.